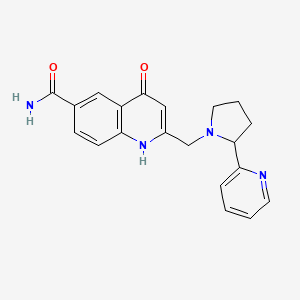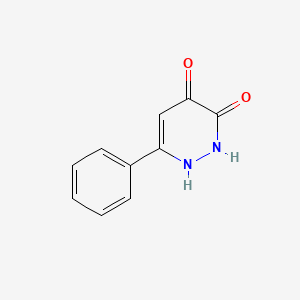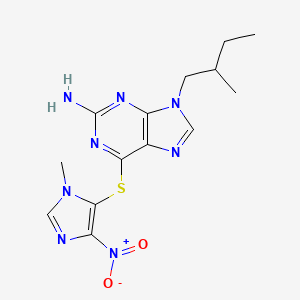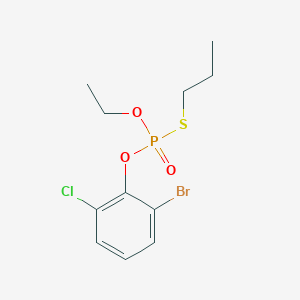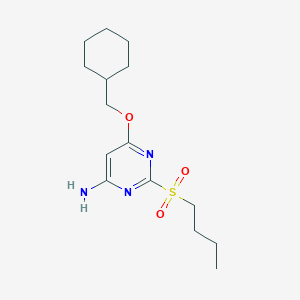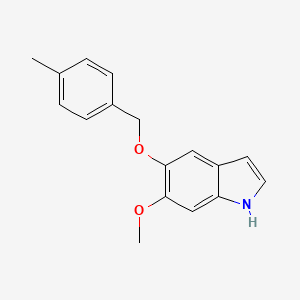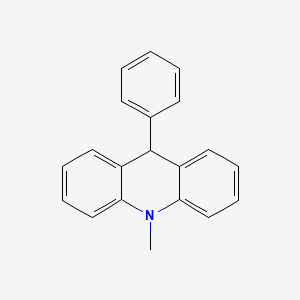![molecular formula C8H5Cl2N5S B12927578 5-[(3,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine CAS No. 55271-42-6](/img/structure/B12927578.png)
5-[(3,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((3,6-Dichloropyridazin-4-yl)thio)pyridazin-4-amine is a chemical compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of two pyridazine rings connected via a sulfur atom, with chlorine atoms attached to the 3rd and 6th positions of one of the pyridazine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,6-Dichloropyridazin-4-yl)thio)pyridazin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3,6-dichloropyridazine and 4-aminopyridazine as the primary starting materials.
Formation of Intermediate: 3,6-dichloropyridazine is reacted with a thiol reagent under controlled conditions to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with 4-aminopyridazine in the presence of a suitable catalyst to form the final product, 5-((3,6-Dichloropyridazin-4-yl)thio)pyridazin-4-amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the reactions efficiently.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-((3,6-Dichloropyridazin-4-yl)thio)pyridazin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The sulfur atom can undergo oxidation or reduction reactions, leading to different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation of the sulfur atom can lead to sulfoxides or sulfones.
Reduction Products: Reduction can yield thiol derivatives or other reduced forms.
Aplicaciones Científicas De Investigación
5-((3,6-Dichloropyridazin-4-yl)thio)pyridazin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-((3,6-Dichloropyridazin-4-yl)thio)pyridazin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
3,6-Dichloropyridazine: A precursor in the synthesis of 5-((3,6-Dichloropyridazin-4-yl)thio)pyridazin-4-amine.
4-Aminopyridazine: Another precursor used in the synthesis.
Sulfoxides and Sulfones: Oxidized derivatives of the compound.
Uniqueness
5-((3,6-Dichloropyridazin-4-yl)thio)pyridazin-4-amine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its dual pyridazine rings and the presence of chlorine atoms make it a versatile compound for various applications.
Propiedades
Número CAS |
55271-42-6 |
|---|---|
Fórmula molecular |
C8H5Cl2N5S |
Peso molecular |
274.13 g/mol |
Nombre IUPAC |
5-(3,6-dichloropyridazin-4-yl)sulfanylpyridazin-4-amine |
InChI |
InChI=1S/C8H5Cl2N5S/c9-7-1-5(8(10)15-14-7)16-6-3-13-12-2-4(6)11/h1-3H,(H2,11,13) |
Clave InChI |
MSJPSIPIARLYLP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NN=C1Cl)Cl)SC2=CN=NC=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Pyrimidin-2-yl)amino]benzamide](/img/structure/B12927495.png)


